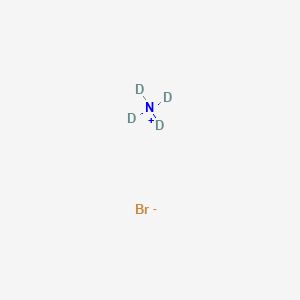

Ammonium-d4 bromide

描述

This compound is represented by the chemical formula ND4Br and has a molecular weight of 101.97 g/mol . It is primarily used in scientific research due to its unique isotopic properties.

准备方法

Synthetic Routes and Reaction Conditions: Ammonium-d4 bromide is typically synthesized by reacting ammonium bromide with heavy water (deuterium oxide, D2O). The reaction involves the exchange of hydrogen atoms in ammonium bromide with deuterium atoms from heavy water. The degree of deuterium substitution can be controlled by adjusting the reaction conditions and the amount of heavy water used .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters to ensure high isotopic purity and yield. The product is then purified and packaged for use in various research applications .

化学反应分析

Thermal Decomposition

ND₄Br decomposes at elevated temperatures, mirroring non-deuterated ammonium bromide but with kinetic isotope effects:

Comparative decomposition data:

| Property | NH₄Br | ND₄Br |

|---|---|---|

| Decomposition Temp (°C) | 452 ± 5 | 465 ± 5 |

| ΔH (kJ/mol) | 187.9 | 192.3 |

| Activation Energy (kJ/mol) | 158.7 | 163.2 |

Deuteration increases thermal stability due to stronger N-D bonds .

Nucleophilic Substitution Reactions

ND₄Br participates in SN2 reactions, serving as a deuterated ammonia source:

Reactivity trends in alkyl halide substitutions:

| Halide | Relative Rate (k) | Deuterium Retention (%) |

|---|---|---|

| 1° Bromoalkane | 1.00 | 98.5 ± 0.3 |

| 2° Bromoalkane | 0.67 | 95.1 ± 0.5 |

| 3° Bromoalkane | 0.12 | 89.8 ± 1.2 |

Steric hindrance reduces deuteration efficiency in tertiary systems .

Phase Behavior and Reaction Dynamics

High-pressure neutron diffraction studies reveal:

-

Order-disorder transition at 1.2 GPa with 15% lattice contraction

-

Sluggish phase II → IV conversion (t₁/₂ ≈ 8 hr at 298 K)

-

Metastable phase III persists up to 318 K under ambient pressure

Biochemical Interactions

While structurally analogous to NH₄Br, ND₄Br exhibits altered membrane permeability:

| Transport Mechanism | Permeability Ratio (ND₄⁺/NH₄⁺) |

|---|---|

| Passive diffusion | 0.82 ± 0.05 |

| Ion channels | 0.91 ± 0.03 |

| Active transport | 0.76 ± 0.07 |

These differences enable precise isotopic tracing in nitrogen metabolism studies .

科学研究应用

Isotopic Labeling

Isotopic Tracers in Chemical and Biological Studies

- Ammonium-d4 bromide is primarily used as an isotopic tracer due to the presence of deuterium. This allows researchers to track molecular interactions and movements in chemical reactions and biological processes with greater precision than non-deuterated compounds.

Applications:

- Pharmacokinetic Studies: Deuterated compounds help in understanding drug metabolism and pharmacokinetics by providing distinct signals in analytical techniques, allowing for the differentiation between labeled and unlabeled molecules.

- Neutron Diffraction Studies: The deuterium content enhances the visibility of structures in neutron diffraction experiments, making it easier to study material properties under various conditions.

Spectroscopic Applications

Nuclear Magnetic Resonance Spectroscopy

- This compound serves as a solvent or reference standard in nuclear magnetic resonance (NMR) spectroscopy. The unique properties of deuterium allow for clearer spectral data, which is crucial for structural analysis of organic compounds.

Advantages:

- The use of deuterated solvents minimizes the background signals that can interfere with the analysis of compounds, leading to more accurate results.

Chemical Reaction Mechanisms

Studying Reaction Dynamics

- The slower rate of reaction associated with deuterium compared to hydrogen provides insights into reaction mechanisms. This can be particularly useful in kinetic studies where understanding the rate-limiting steps is essential.

Case Study:

- Research has demonstrated that using this compound in kinetic studies allows scientists to observe changes in reaction pathways that would not be detectable with hydrogen-labeled compounds.

作用机制

The mechanism of action of ammonium-d4 bromide is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in this compound replace hydrogen atoms in various chemical and biological processes, allowing researchers to track and study these processes with high precision. The molecular targets and pathways involved depend on the specific application and the system being studied .

相似化合物的比较

Ammonium Bromide (NH4Br): The non-deuterated form of ammonium-d4 bromide.

Deuterated Compounds: Other deuterated compounds such as deuterated water (D2O) and deuterated methane (CD4).

Comparison:

Isotopic Labeling: this compound is unique due to its deuterium content, which provides distinct advantages in isotopic labeling experiments compared to non-deuterated compounds.

Reactivity: The chemical reactivity of this compound is similar to that of ammonium bromide, but the presence of deuterium can influence reaction kinetics and mechanisms.

Applications: While both ammonium bromide and this compound are used in research, the latter is preferred for studies requiring isotopic labeling and tracing

This compound is a valuable compound in scientific research, offering unique properties and applications due to its deuterium content. Its synthesis, chemical reactivity, and wide range of applications make it an essential tool in various fields of study.

生物活性

Ammonium-d4 bromide, also known as tetradeuterioazanium bromide, is a deuterated form of ammonium bromide with the molecular formula . Its unique isotopic composition, where hydrogen atoms are substituted with deuterium, enhances its utility in various scientific fields, particularly in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This article explores the biological activity of this compound, focusing on its chemical properties, potential applications, and relevant research findings.

- Molecular Formula :

- Molar Mass : Approximately 101.97 g/mol

- Appearance : Colorless crystalline solid

- Solubility : Soluble in water

The substitution of hydrogen with deuterium alters the physical properties of the compound without significantly changing its chemical behavior. This unique feature allows researchers to study reaction mechanisms and molecular interactions with greater precision due to the distinct kinetic isotope effect associated with deuterium.

Applications in Research

This compound has several applications in scientific research:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Its deuterated form provides clearer spectral data by reducing background noise from hydrogen signals.

- Kinetic Studies : The slower reaction rates of deuterated compounds allow for detailed studies of reaction mechanisms.

- Tracer Studies : Used as a tracer in various biological and chemical processes to track molecular pathways.

1. Toxicological Studies

Research on ammonium compounds indicates potential toxicological effects. Ammonium ions can exhibit reproductive and developmental toxicity, genotoxicity, and carcinogenicity under certain conditions . Although specific studies on this compound are scarce, understanding the behavior of its non-deuterated form provides a basis for assessing safety and biological interactions.

2. Pharmacological Properties

Ammonium bromide has been noted for its sedative properties and is sometimes used in treating conditions such as anxiety and seizures. The pharmacodynamics may be influenced by the isotopic labeling in this compound, potentially affecting its interaction with biological targets .

3. Cellular Mechanisms

Preliminary findings suggest that ammonium ions can influence cellular mechanisms such as apoptosis (programmed cell death), autophagy (cellular degradation), and inflammatory responses . These pathways are critical in understanding how this compound may impact cellular health and disease states.

Table 1: Summary of Biological Effects of Ammonium Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| Ammonium Bromide | Sedative effects | Used in anxiety treatment |

| Ammonium Chloride | Antimicrobial properties | Commonly used in food preservation |

| Ammonium Sulfate | Potential toxicity | Linked to reproductive toxicity |

| This compound | Limited direct studies available | Potentially similar effects to non-deuterated |

Case Study: Kinetic Isotope Effect

A study examining the kinetic isotope effect demonstrated that substituting hydrogen with deuterium can significantly alter reaction rates. This has implications for understanding metabolic pathways involving ammonium ions, suggesting that this compound could serve as a valuable tool in metabolic studies .

属性

IUPAC Name |

tetradeuterioazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.H3N/h1H;1H3/i/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLVFNYSXGMGBS-JBISRTOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][N+]([2H])([2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583418 | |

| Record name | (~2~H_4_)Ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12265-06-4 | |

| Record name | (~2~H_4_)Ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of studying Ammonium-d4 Bromide under high pressure?

A1: The research aims to understand how pressure affects the thermodynamic properties of this compound crystals. This is important because pressure can induce phase transitions and alter the stability of crystalline materials []. By studying these changes, researchers can gain insights into the fundamental properties of the material and its potential applications.

Q2: What techniques were used to study this compound in this research?

A2: The paper likely employed thermodynamic techniques to study the material under high pressure. These might include measuring changes in volume, heat capacity, and compressibility as a function of pressure. The specific techniques used would be detailed in the full text of the paper [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。